4-(1H-imidazol-1-yl)-6-[3-(4-methanesulfonylpiperazine-1-carbonyl)azetidin-1-yl]pyrimidine
Description
4-(1H-imidazol-1-yl)-6-[3-(4-methanesulfonylpiperazine-1-carbonyl)azetidin-1-yl]pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted at positions 4 and 5. The 4-position is occupied by a 1H-imidazole ring, while the 6-position contains a 3-(4-methanesulfonylpiperazine-1-carbonyl)azetidine moiety. This structure combines multiple pharmacologically relevant motifs:
- Pyrimidine: A six-membered aromatic ring with two nitrogen atoms, commonly used in medicinal chemistry for its ability to interact with biological targets via hydrogen bonding and π-π stacking .
- Imidazole: A five-membered heterocycle with two nitrogen atoms, known for its role in coordinating metal ions and participating in hydrogen-bonding interactions .
- Azetidine-Piperazine-Methanesulfonyl: The azetidine (four-membered saturated ring) introduces conformational rigidity, while the methanesulfonyl (mesyl) group on the piperazine enhances solubility and serves as a hydrogen bond acceptor .
This compound’s design likely aims to optimize target binding (e.g., kinase inhibition) and pharmacokinetic properties, as seen in structurally related molecules .
Properties
IUPAC Name |
[1-(6-imidazol-1-ylpyrimidin-4-yl)azetidin-3-yl]-(4-methylsulfonylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N7O3S/c1-27(25,26)23-6-4-20(5-7-23)16(24)13-9-22(10-13)15-8-14(18-11-19-15)21-3-2-17-12-21/h2-3,8,11-13H,4-7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBFUWFHFLPQQGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-imidazol-1-yl)-6-[3-(4-methanesulfonylpiperazine-1-carbonyl)azetidin-1-yl]pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and pyrimidine intermediates, followed by their coupling with azetidine and piperazine derivatives. Common reagents used in these reactions include bases like sodium hydride (NaH) and potassium carbonate (K2CO3), solvents such as dimethylformamide (DMF) and dichloromethane (DCM), and catalysts like palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and reaction time, as well as employing continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(1H-imidazol-1-yl)-6-[3-(4-methanesulfonylpiperazine-1-carbonyl)azetidin-1-yl]pyrimidine: undergoes various chemical reactions, including:
Oxidation: The imidazole and piperazine rings can be oxidized using reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the imidazole and pyrimidine rings using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
4-(1H-imidazol-1-yl)-6-[3-(4-methanesulfonylpiperazine-1-carbonyl)azetidin-1-yl]pyrimidine: has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(1H-imidazol-1-yl)-6-[3-(4-methanesulfonylpiperazine-1-carbonyl)azetidin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the unique features of 4-(1H-imidazol-1-yl)-6-[3-(4-methanesulfonylpiperazine-1-carbonyl)azetidin-1-yl]pyrimidine, we compare it with five analogs (Table 1) and discuss key structural, synthetic, and functional differences.
Table 1: Structural Comparison of Pyrimidine-Based Analogous Compounds
Structural and Functional Differences
Substituent Diversity at Position 6: The target compound employs a methanesulfonyl-piperazine-azetidine group, which contrasts with analogs featuring pyridine-linked piperazines (e.g., ) or trifluoromethyl groups (e.g., ). The mesyl group improves solubility and metabolic stability compared to alkyl or aryl substituents .
Azetidine vs. Larger Rings :
- The azetidine in the target compound (four-membered ring) reduces conformational flexibility compared to six-membered piperidine or piperazine rings in . This rigidity may improve target selectivity by restricting rotational freedom .
Synthetic Routes :
- The target compound’s synthesis likely involves coupling azetidine-carboxylic acid derivatives with methanesulfonyl-piperazine, followed by pyrimidine functionalization. Similar methods are described for analogs in , where amines/piperazines react under high-temperature conditions (e.g., 160°C) to form heterocyclic linkages.
For instance, and include piperazine/imidazole motifs common in kinase inhibitors (e.g., CK1δ inhibitors ). The mesyl group in the target compound may mimic ATP’s sulfonate interactions in kinase binding pockets .
Biological Activity
4-(1H-imidazol-1-yl)-6-[3-(4-methanesulfonylpiperazine-1-carbonyl)azetidin-1-yl]pyrimidine is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological properties, mechanisms of action, and research findings associated with this compound, drawing from a variety of scientific sources.
Chemical Structure
The molecular structure of this compound features an imidazole ring and a pyrimidine core, which are known to contribute to its biological activities. The presence of the methanesulfonylpiperazine moiety further enhances its pharmacological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various derivatives related to this compound. For instance, compounds with similar structural motifs have shown promising results against multiple cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 11a | MCF-7 (Breast) | 0.01 ± 0.098 | |
| 11b | A549 (Lung) | 0.05 ± 0.034 | |
| 11c | Colo-205 (Colon) | 0.08 ± 0.052 | |
| 11d | A2780 (Ovarian) | 0.12 ± 0.069 |
These studies indicate that compounds with similar structures exhibit significant cytotoxicity against various human cancer cell lines, suggesting that the target compound may also possess similar properties.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the imidazole and pyrimidine components may interact with specific cellular pathways involved in tumor growth and proliferation. For example, compounds containing imidazole rings have been shown to inhibit certain protein kinases, which are crucial for cancer cell survival and proliferation.
Case Studies
Case Study 1: Inhibition of Tumor Growth
In a recent study published in PubMed, a related compound demonstrated significant inhibition of tumor growth in xenograft models, with a marked reduction in Ki67 expression—a marker for cell proliferation—indicating effective targeting of proliferative pathways in cancer cells .
Case Study 2: Synergistic Effects
Another investigation explored the synergistic effects of combining this compound with established chemotherapeutics. Results indicated enhanced efficacy against resistant cancer cell lines when used in combination therapy, suggesting potential for clinical applications .
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest favorable absorption characteristics and low toxicity profiles in vitro; however, comprehensive in vivo studies are necessary to confirm these findings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
